4-Amino-[1,1'-biphenyl]-2-ol

Monoamine Oxidase A Neurodegeneration Enzyme Inhibition

Replace carcinogenic 4-aminobiphenyl with this safer, orthogonal bifunctional scaffold for neurodegenerative disease research. - Dual MAO-A (7.60 nM) and MAO-B (160 nM) inhibition, surpassing clorgyline/deprenyl potency - Nonmutagenic profile eliminates genotoxic impurity risks; streamlines regulatory filing - 344.2 °C boiling point enables thermal process scale-up without decomposition - Amino/hydroxyl groups enable sequential SAR exploration in hit-to-lead campaigns Immediate supply for medicinal chemistry and API intermediate synthesis.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 793663-58-8
Cat. No. B3331218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-[1,1'-biphenyl]-2-ol
CAS793663-58-8
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)N)O
InChIInChI=1S/C12H11NO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,14H,13H2
InChIKeyCOBKZOTUEVJZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-[1,1'-biphenyl]-2-ol Identity & Procurement


4-Amino-[1,1'-biphenyl]-2-ol, systematically named 5-amino-2-phenylphenol, is a bifunctional aromatic amine belonging to the aminobiphenyl class [1]. It features a biphenyl core substituted with an amino group at the 4-position of one ring and a hydroxyl group at the 2-position of the second ring (IUPAC: 5-amino-2-phenylphenol), conferring both hydrogen-bond donor and acceptor capabilities . The compound has a molecular weight of 185.22 g/mol and is typically supplied as a solid with a purity of ≥98% . Its dual functionality enables selective derivatization and participation in cross-coupling reactions, positioning it as a versatile intermediate in medicinal chemistry and organic synthesis [2].

Dual MAO-A/MAO-B inhibition study fit (reported potency context)
Bifunctional aminobiphenyl scaffold for derivatization and cross-coupling
Nonmutagenic design reported; supports genotoxicity-controlled synthesis workflows

Why 4-Amino-[1,1'-biphenyl]-2-ol Is Irreplaceable


The biphenyl scaffold tolerates multiple substitution patterns, each yielding distinct physicochemical and biological profiles. For 4-Amino-[1,1'-biphenyl]-2-ol, the specific placement of the amino (4-position) and hydroxyl (2-position) groups on adjacent rings creates a unique hydrogen-bonding network and electronic environment that governs target engagement [1]. Positional isomers, such as 4'-aminobiphenyl-2-ol (CAS 21849-92-3), exhibit different regiochemistry, leading to altered metabolic stability, toxicity, and enzyme inhibition . Furthermore, the parent 4-aminobiphenyl (CAS 92-67-1) lacks the hydroxyl moiety entirely, resulting in a mutagenic and carcinogenic liability absent in the designed 2-ol derivative [2]. Consequently, generic substitution of this compound with closely related analogs compromises both safety and potency in applications requiring precise molecular recognition.

Positional Isomer
4'-aminobiphenyl-2-ol regioisomer may shift enzyme inhibition profile and metabolic stability; target engagement may not transfer directly.
Parent Analog
4-Aminobiphenyl lacks the 2-hydroxy group; reported mutagenic liability differs significantly from the designed 2-ol derivative, limiting direct substitution.
Generic Substitution
Similar aminobiphenyls may not reproduce the same hydrogen-bonding network or nonmutagenic profile; application-specific validation required.

4-Amino-[1,1'-biphenyl]-2-ol vs. In-Class Alternatives


MAO-A Inhibition vs. Clorgyline

4-Amino-[1,1'-biphenyl]-2-ol exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 7.60 nM, surpassing the reference MAO-A inhibitor clorgyline (IC50 = 19.5 nM) by 2.6-fold [1][2]. The assay was conducted in Sf9 cells using 5-hydroxytryptamine as substrate and measuring hydrogen peroxide production.

MAO-A inhibition
Cross-study comparable
IC50 7.60 nM vs Clorgyline 19.5 nM (2.6× lower)
Reported MAO-A inhibitory potency context; supports enzyme inhibition assay comparisons
Human recombinant MAO-A, Sf9 cells; 5-HT substrate
Monoamine Oxidase A Neurodegeneration Enzyme Inhibition

MAO-B Inhibition vs. Deprenyl

The compound inhibits human recombinant MAO-B with an IC50 of 160 nM, demonstrating 2.2-fold higher potency than the clinically used MAO-B inhibitor deprenyl (selegiline), which exhibits an IC50 of 347 nM in a comparable in vitro system [1][2]. The assay utilized 5-phenylacetaldehyde as substrate and measured hydrogen peroxide production.

MAO-B inhibition
Cross-study comparable
IC50 160 nM vs Deprenyl 347 nM (2.2× lower)
Reported MAO-B inhibitory potency context; supports isoform selectivity profiling
Human recombinant MAO-B, Sf9 cells; 5-phenylacetaldehyde substrate
Monoamine Oxidase B Parkinson's Disease Neuroprotection

Mutagenicity vs. 4-Aminobiphenyl

4-Amino-[1,1'-biphenyl]-2-ol was rationally designed to be nonmutagenic (inactive in the Ames test), a property achieved through quantum mechanical calculations that guided substitution to eliminate the carcinogenic liability of the parent 4-aminobiphenyl [1]. In contrast, the parent 4-aminobiphenyl is a known human carcinogen and shows potent mutagenicity in Salmonella typhimurium strains TA98 and TA100 upon metabolic activation [2][3].

Mutagenicity
Class-level inference
Nonmutagenic (Ames test) vs 4-aminobiphenyl: mutagenic
Reported nonmutagenic design profile; supports genotoxicity-controlled synthesis review
S. typhimurium TA98/TA100 with S9 activation
Genotoxicity Safety Assessment Drug Design

Boiling Point vs. 4-Aminobiphenyl

The introduction of the 2-hydroxy group substantially elevates the boiling point of 4-Amino-[1,1'-biphenyl]-2-ol (344.2 °C at 760 mmHg) compared to the parent 4-aminobiphenyl (191 °C at 15 mmHg, ~302 °C at 760 mmHg extrapolated) . This 40 °C increase reflects stronger intermolecular hydrogen bonding due to the phenolic –OH group.

Boiling point
Cross-study comparable
344.2 °C vs ~302 °C (parent), Δ ~42 °C
Elevated boiling point attributed to 2-hydroxy group hydrogen bonding; supports thermal process design review
760 mmHg, extrapolated comparator value
Process Chemistry Purification Physical Properties

4-Amino-[1,1'-biphenyl]-2-ol Application Scenarios


CNS Drug Discovery: Dual MAO-A/MAO-B Inhibitors

The compound's potent inhibition of both MAO-A (IC50 7.60 nM) and MAO-B (IC50 160 nM) positions it as a privileged scaffold for developing next-generation therapeutics targeting neurodegenerative diseases such as Parkinson's and depression [1]. Its superior potency compared to clinical benchmarks clorgyline and deprenyl offers a window for improved efficacy and reduced dosing [2].

Genotoxicity-Controlled Synthesis

In synthetic routes where an aminobiphenyl building block is required, 4-Amino-[1,1'-biphenyl]-2-ol serves as a nonmutagenic alternative to the carcinogenic 4-aminobiphenyl [1]. This substitution mitigates regulatory concerns regarding genotoxic impurities in pharmaceuticals and fine chemicals, streamlining process validation [2].

Selective Derivatization of Amino and Hydroxy Sites

The orthogonal reactivity of the amino and hydroxyl groups enables sequential functionalization, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) in hit-to-lead campaigns [1]. The nonmutagenic profile further supports the progression of these derivatives into advanced preclinical studies [2].

Boiling Point-Guided Purification

The elevated boiling point (344.2 °C) relative to unsubstituted aminobiphenyls provides a wider temperature window for distillative purification and thermal reaction steps [1]. This property reduces the risk of thermal decomposition during large-scale manufacturing, improving yield and product consistency [2].

Application
Selection Property
Validation Focus
MAO enzyme inhibition studies
Dual MAO-A/MAO-B inhibition assay context
Isoform selectivity and potency profiling under recombinant conditions
Nonmutagenic aminobiphenyl building block
Reported nonmutagenic scaffold design
Ames test context and regulatory impurity review
Bifunctional derivatization for SAR
Orthogonal amino/hydroxy reactivity
Sequential functionalization and target engagement confirmation
Thermal process design
Elevated boiling point vs unsubstituted analog
Distillation window and thermal stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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